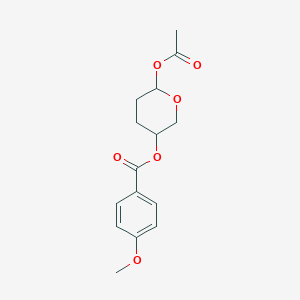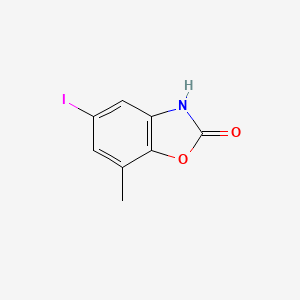
Acetic acid;3-propan-2-yloxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-propan-2-yloxan-2-ol is a chemical compound with the molecular formula C10H20O4 It is known for its unique structure, which combines the properties of acetic acid and oxan-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-propan-2-yloxan-2-ol typically involves the esterification of acetic acid with propanol in the presence of a catalyst. Common catalysts used for this reaction include ion exchange resins, zeolites, and supported molybdena catalysts . The reaction conditions often involve a controlled temperature and pressure to optimize the yield and selectivity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of heterogeneous catalysts, such as supported molybdena on alumina or ceria, is common in industrial processes due to their reusability and non-toxic nature .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-propan-2-yloxan-2-ol undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Oxidation: The conversion of the compound into corresponding aldehydes or ketones.
Reduction: The reduction of the compound to form alcohols.
Substitution: The replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like sulfuric acid for esterification reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include esters, aldehydes, ketones, and alcohols. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Acetic acid;3-propan-2-yloxan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-propan-2-yloxan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or altering cellular signaling pathways. The exact mechanism depends on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;3-propan-2-yloxan-2-ol include other esters and oxan-2-ol derivatives. Examples include:
Ethyl acetate: An ester commonly used as a solvent.
Propyl acetate: Another ester with similar properties and applications.
Oxan-2-ol derivatives: Compounds with variations in the alkyl chain length or functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and oxan-2-ol structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
645413-24-7 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
acetic acid;3-propan-2-yloxan-2-ol |
InChI |
InChI=1S/C8H16O2.C2H4O2/c1-6(2)7-4-3-5-10-8(7)9;1-2(3)4/h6-9H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI Key |
MACQVTTTXGHMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCOC1O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)






![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)

![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)


![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)

